

Application Notes and Protocols for High- Throughput Screening of PHGDH Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

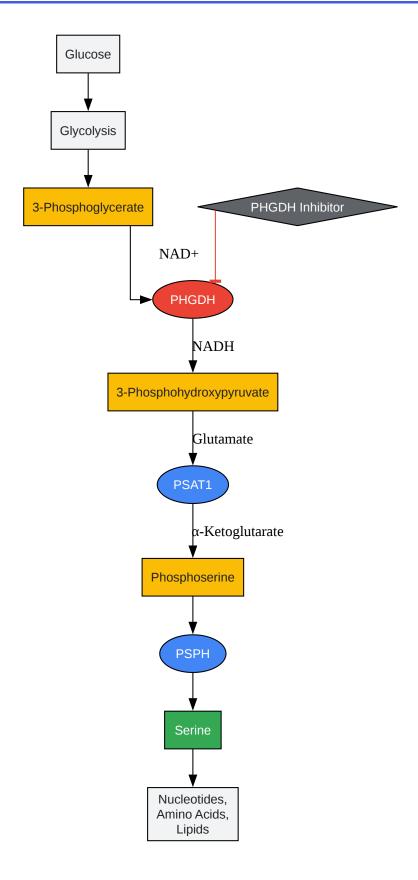
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. Upregulation of PHGDH has been identified in various cancers, including breast cancer and melanoma, where it supports rapid cell proliferation by supplying serine for the synthesis of nucleotides, proteins, and lipids. This dependency on the serine biosynthesis pathway makes PHGDH an attractive therapeutic target for the development of novel anti-cancer agents.

These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign to identify small molecule inhibitors of PHGDH. The workflow encompasses a primary biochemical screen followed by secondary cell-based assays for hit validation and characterization.

Signaling Pathway of PHGDH in Cancer Metabolism

PHGDH initiates the serine biosynthesis pathway, a critical metabolic route that diverts glycolytic intermediates to produce serine and other downstream metabolites essential for cancer cell growth.





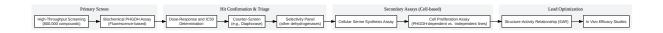
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PHGDH-mediated serine biosynthesis pathway.



High-Throughput Screening Workflow

The identification of novel PHGDH inhibitors can be achieved through a multi-step screening process, beginning with a large-scale primary screen and followed by more focused secondary and tertiary assays to confirm and characterize the activity of initial hits.



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Workflow for PHGDH inhibitor discovery.

Experimental Protocols

Primary High-Throughput Screening: Biochemical PHGDH Fluorescence Assay

This assay measures the enzymatic activity of PHGDH by coupling the production of NADH to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin.[1][2] This method is highly amenable to HTS in 1,536-well plate formats.[1]

Materials:

- Recombinant human PHGDH enzyme
- 3-Phosphoglycerate (3-PG) substrate
- NAD+
- Diaphorase
- Resazurin
- Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM MgCl2, 0.01% Tween-20)



- Compound library
- 1,536-well black, solid-bottom assay plates
- Positive control (known inhibitor, if available) or no enzyme control
- Negative control (DMSO)

Protocol:

- Prepare the assay buffer and all reagent solutions.
- Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound from the library into the assay plates. Dispense DMSO to the negative control wells.
- Add a solution containing PHGDH enzyme in assay buffer to all wells except the no-enzyme control wells.
- Prepare a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin in assay buffer.
- Initiate the reaction by adding the substrate/cofactor mix to all wells.
- Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
- Measure the fluorescence of resorufin using a plate reader with excitation at ~560 nm and emission at ~590 nm.
- Calculate the percent inhibition for each compound relative to the positive and negative controls.

Secondary Assay: Cellular Serine Synthesis Assay

This assay validates the on-target activity of hit compounds by measuring their ability to inhibit de novo serine synthesis in a cellular context. Stable isotope labeling with [U-13C]-glucose is used to trace the incorporation of glucose-derived carbons into serine.



Materials:

- PHGDH-amplified cancer cell line (e.g., MDA-MB-468)
- Cell culture medium (serine-free)
- [U-13C]-glucose
- Hit compounds
- 96-well cell culture plates
- Methanol/water extraction buffer (80:20)
- GC-MS or LC-MS/MS system

Protocol:

- Seed the PHGDH-amplified cells in 96-well plates and allow them to adhere overnight.
- Replace the medium with serine-free medium containing the desired concentrations of the hit compounds or DMSO as a control.
- Pre-incubate the cells with the compounds for a defined period (e.g., 4 hours).
- Replace the medium with serine-free medium containing [U-13C]-glucose and the corresponding compound concentrations.
- Incubate for a specified time (e.g., 8 hours) to allow for the labeling of intracellular metabolites.
- Aspirate the medium and wash the cells with ice-cold saline.
- Extract the intracellular metabolites by adding ice-cold 80% methanol and incubating at -80°C for 30 minutes.
- Scrape the cells and transfer the extracts to microcentrifuge tubes.
- Centrifuge to pellet the cell debris and collect the supernatant.



- Analyze the extracts by GC-MS or LC-MS/MS to determine the fraction of serine that is labeled with 13C (M+3 serine).
- Calculate the inhibition of serine synthesis for each compound.

Secondary Assay: Cell Proliferation Assay

This assay determines the selective toxicity of PHGDH inhibitors on cancer cells that are dependent on de novo serine synthesis versus those that are not.

Materials:

- PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
- PHGDH-independent cancer cell line (e.g., MDA-MB-231)
- Standard cell culture medium (serine-replete)
- · Hit compounds
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

- Seed both PHGDH-dependent and -independent cell lines in separate 96-well plates.
- Allow the cells to adhere overnight.
- Add a range of concentrations of the hit compounds to the wells.
- Incubate the cells for a period of 3-5 days.
- Measure cell viability using a luminescence-based assay according to the manufacturer's protocol.
- Determine the EC50 values for each compound in both cell lines and assess the selective toxicity.



Data Presentation

The following tables summarize representative quantitative data for known PHGDH inhibitors.

Table 1: In Vitro Inhibition of PHGDH

Compound	IC50 (μM)	Inhibition Mechanism	Reference
CBR-5884	33 ± 12	Noncompetitive, time- dependent	[1]
NCT-502	-	-	[2]
NCT-503	2.5 ± 0.6	Noncompetitive	[3][4]
PKUMDL-WQ-2101	34.8 ± 3.6	Allosteric	[3]
PKUMDL-WQ-2201	-	Allosteric	[3]

Table 2: Cellular Activity of PHGDH Inhibitors



Compound	Cell Line	EC50 (μM)	Notes	Reference
CBR-5884	MDA-MB-468	~30	In serine-replete media	[3]
NCT-503	MDA-MB-468	8-16	PHGDH- dependent	[4]
NCT-503	MDA-MB-231	>100	PHGDH- independent	[4]
PKUMDL-WQ- 2101	MDA-MB-468	7.70	PHGDH- dependent	[3]
PKUMDL-WQ- 2101	HCC70	10.8	PHGDH- dependent	[3]
PKUMDL-WQ- 2201	MDA-MB-468	6.90	PHGDH- dependent	[3]
PKUMDL-WQ- 2201	HCC70	10.0	PHGDH- dependent	[3]

Conclusion

The protocols and workflow described provide a robust framework for the identification and characterization of novel PHGDH inhibitors. The combination of a high-throughput biochemical screen with targeted cell-based secondary assays allows for the efficient identification of potent and selective compounds with on-target activity. These inhibitors have the potential to be developed into novel therapeutics for the treatment of cancers that are dependent on the serine biosynthesis pathway.

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